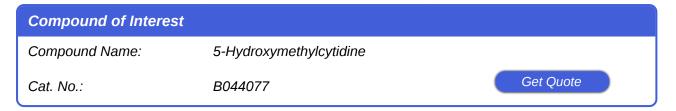




Quantitative Analysis of 5-Hydroxymethylcytidine by Mass Spectrometry: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethylcytosine (5-hmC) is a key epigenetic modification in the mammalian genome, often referred to as the "sixth base." It is generated by the oxidation of 5-methylcytosine (5-mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] This modification is not merely an intermediate in DNA demethylation but also a stable epigenetic mark with distinct biological roles in gene regulation, cellular differentiation, and embryonic development.[1][2] Notably, global loss of 5-hmC is a common feature in various cancers, making it a promising biomarker for cancer diagnosis and prognosis.[1][3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate and sensitive quantification of 5-hmC in genomic DNA.[5][6][7] This application note provides detailed protocols for the quantitative analysis of 5-hmC using LC-MS/MS, summarizes key quantitative data from recent studies, and presents visual workflows and pathways to aid in experimental design and data interpretation.

Signaling Pathway: DNA Demethylation via TET Enzymes



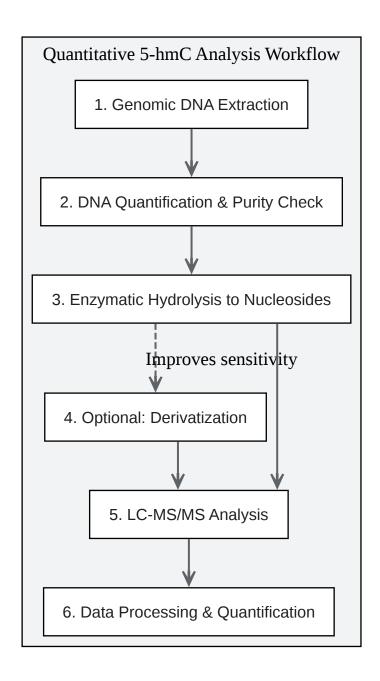




The conversion of 5-mC to 5-hmC is the initial step in the active DNA demethylation pathway, which proceeds through further oxidation to 5-formylcytosine (5-fC) and 5-carboxylcytosine (5-caC). These modifications are then recognized and excised by the base excision repair (BER) machinery, ultimately restoring unmodified cytosine.









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